molecular formula C9H17ClN2O B2560530 2-Methyl-2,7-diazaspiro[4.5]decan-3-one hydrochloride CAS No. 2098135-20-5

2-Methyl-2,7-diazaspiro[4.5]decan-3-one hydrochloride

Cat. No. B2560530
M. Wt: 204.7
InChI Key: RRDJESWEHBBZPX-UHFFFAOYSA-N
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Description

2-Methyl-2,7-diazaspiro[4.5]decan-3-one hydrochloride is a chemical compound with the linear formula C9H17O1N2Cl1 . It is a solid substance .


Molecular Structure Analysis

The InChI code for 2-Methyl-2,7-diazaspiro[4.5]decan-3-one hydrochloride is 1S/C9H16N2O.ClH/c1-11-7-9(6-8(11)12)2-4-10-5-3-9;/h10H,2-7H2,1H3;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

2-Methyl-2,7-diazaspiro[4.5]decan-3-one hydrochloride is a solid substance . It should be stored at room temperature, and kept dry and cool .

Scientific Research Applications

Synthesis and Antihypertensive Activity

A series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, including compounds structurally related to 2-Methyl-2,7-diazaspiro[4.5]decan-3-one hydrochloride, were synthesized and evaluated for their antihypertensive effects. These compounds demonstrated varying degrees of activity as antihypertensive agents, with specific derivatives showing promising results as alpha-adrenergic blockers in both rats and dogs. This research suggests potential applications of these compounds in the development of new treatments for hypertension (Caroon et al., 1981).

Radioprotective Properties

7,10-Ethano-1-thia-4,7-diazaspiro[4.5]decan dihydrochloride, a compound related to 2-Methyl-2,7-diazaspiro[4.5]decan-3-one hydrochloride, was shown to possess potential radioprotective properties. In studies involving mice, this compound significantly increased survival rates following lethal doses of X-radiation, indicating its potential application in radioprotection (Shapiro et al., 1968).

Applications in ORL1 Receptor Agonism

Research into the ORL1 (orphanin FQ/nociceptin) receptor identified derivatives of 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones as high-affinity ligands, suggesting their application in the development of treatments targeting this receptor. These compounds showed promise as ORL1 receptor agonists with potential therapeutic benefits (Röver et al., 2000).

T-Type Calcium Channel Antagonism

A hypothesis that 2,8-diazaspiro[4.5]decan-1-ones could serve as T-type calcium channel antagonists led to the synthesis and discovery of compounds with potent inhibitory effects on T-type calcium channels. This research highlights the potential of these compounds in the development of new therapies for conditions modulated by T-type calcium channels (Fritch & Krajewski, 2010).

Anticancer and Antidiabetic Applications

Spirothiazolidines analogs, including 4-(4-Aminophenyl)-1-thia-4-azaspiro[4.5]decan-3-one derivatives, were synthesized and evaluated for their anticancer and antidiabetic activities. This research suggests the potential of these compounds in the development of novel treatments for cancer and diabetes (Flefel et al., 2019).

Safety And Hazards

The compound is classified as an eye irritant and skin sensitizer . The safety information suggests that contact with skin, eyes, or clothing should be avoided, and contaminated clothing should be removed . If skin irritation or rash occurs, medical advice should be sought .

properties

IUPAC Name

2-methyl-2,9-diazaspiro[4.5]decan-3-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O.ClH/c1-11-7-9(5-8(11)12)3-2-4-10-6-9;/h10H,2-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRDJESWEHBBZPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CCCNC2)CC1=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2,7-diazaspiro[4.5]decan-3-one hydrochloride

CAS RN

2098135-20-5
Record name 2-methyl-2,7-diazaspiro[4.5]decan-3-one hydrochloride
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